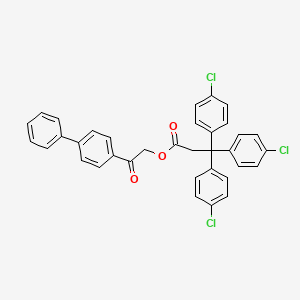
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenyl group, an isoindole moiety, and a butanamide chain, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the isoindole structure.
Attachment of the Butanamide Chain: The final step involves the coupling of the chlorophenyl-isoindole intermediate with a butanamide derivative under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, pressure, and the use of catalysts, are crucial to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole moiety, potentially converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.
N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide: Bromine substituent instead of chlorine.
N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylpentanamide: Pentanamide chain instead of butanamide.
Uniqueness: The uniqueness of N-(4-chlorophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
分子式 |
C19H17ClN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(2)16(17(23)21-13-9-7-12(20)8-10-13)22-18(24)14-5-3-4-6-15(14)19(22)25/h3-11,16H,1-2H3,(H,21,23) |
InChIキー |
DQOGHAAOGWTVDB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(4-chloro-3-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695941.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11695947.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11695950.png)
![2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)-N-[(4-methylphenyl)methyl]-3-(4-nitrophenyl)propanamide](/img/structure/B11695957.png)
![2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11695959.png)
![2-iodo-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695965.png)
![(5E)-1-(4-Chlorophenyl)-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11695967.png)


![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695977.png)
![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide](/img/structure/B11695979.png)
![5-amino-3-{(Z)-2-[5-(4-chlorophenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11695985.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695999.png)
![butyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B11696013.png)
